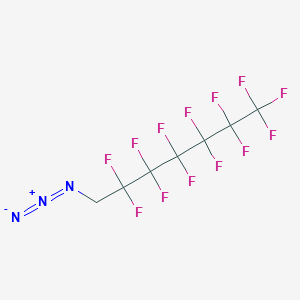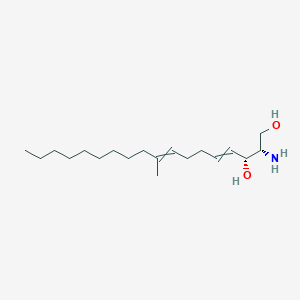
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide is a complex organic compound with a unique structure that includes multiple functional groups This compound is characterized by its 10-oxo group, diphenyl groups, and a conjugated system of double and triple bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Deca-6,8-dien-2-ynamide Backbone: This step involves the coupling of appropriate alkyne and alkene precursors under palladium-catalyzed conditions.
Introduction of the 10-oxo Group: The 10-oxo group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Addition of Diphenyl Groups: The diphenyl groups are typically added via Friedel-Crafts acylation reactions using benzene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the 10-oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the conjugated system.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Dess-Martin periodinane, or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reagents (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its conjugated system allows it to participate in electron transfer reactions, which can modulate cellular processes.
類似化合物との比較
Similar Compounds
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide: Similar compounds include other conjugated enynes and dienynes with different substituents.
Diphenylacetylene: A simpler compound with two phenyl groups attached to an acetylene moiety.
10-oxo-N,10-diphenyldeca-6,8-dien-2-yn-1-ol: A related compound with a hydroxyl group instead of the 10-oxo group.
Uniqueness
This compound is unique due to its combination of functional groups and conjugated system, which confer distinct chemical and biological properties
特性
CAS番号 |
143372-12-7 |
|---|---|
分子式 |
C22H19NO2 |
分子量 |
329.4 g/mol |
IUPAC名 |
10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide |
InChI |
InChI=1S/C22H19NO2/c24-21(19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(25)23-20-15-9-6-10-16-20/h1,3,5-11,13-17H,2,4H2,(H,23,25) |
InChIキー |
IJBFPVWBHUCDPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC=CCCC#CC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


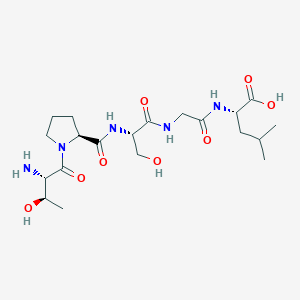
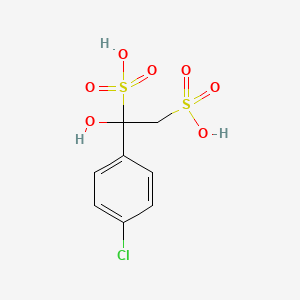
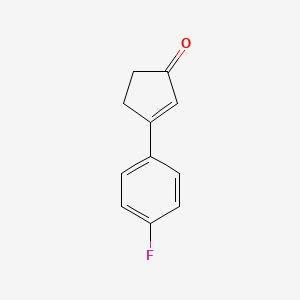


![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)

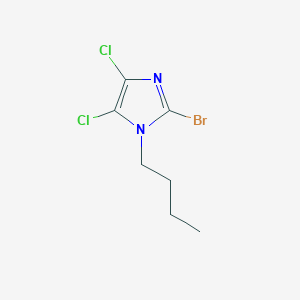
methoxysilane](/img/structure/B12549350.png)
